molecular formula C25H36O5 B1245526 16alpha-Hydroxytestosterone dipropionate CAS No. 22204-52-0

16alpha-Hydroxytestosterone dipropionate

Cat. No. B1245526
CAS RN: 22204-52-0
M. Wt: 416.5 g/mol
InChI Key: CEJCQFWDKRWGSH-ZJASCOGOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16alpha,17beta-Dihydroxyandrost-4-en-3-one dipropionate is a steroid ester.

Scientific Research Applications

Aromatization in Human Placenta

16alpha-Hydroxytestosterone is involved in the aromatization process in the human placenta. It is converted to estriol, a process implicated with cytochrome P-450. This conversion shows significant differences when compared to androstenedione aromatization, highlighting the unique role of 16alpha-hydroxytestosterone in placental biochemistry (Canick & Ryan, 1976).

Metabolic Markers in CYP450 Enzyme Activity

16alpha-Hydroxytestosterone is used as a metabolic marker in studies assessing the activity of CYP450 enzymes. Its metabolites, such as 16alpha- and 16beta-hydroxytestosterone, are quantified to understand enzyme activity, particularly in extra-hepatic metabolism like the gut wall, providing insights into drug metabolism and enzyme functionality (Magnusson & Sandström, 2004).

Synthesis and Therapeutic Potential

The synthesis of 16alpha-hydroxytestosterone has been improved for large-scale production without microorganisms, indicating its potential in therapeutic applications. This advancement in synthesis methods opens up possibilities for its use in medical research and drug development (Numazawa & Osawa, 1978).

Hormonal Growth Promoter in Animals

16alpha-Hydroxytestosterone is studied in the context of animal growth promotion. Its detection in bovine hair is a part of efforts to control the use of growth promoters in meat-producing animals, contributing to food safety and animal welfare research (Regal et al., 2010).

Antiandrogenic Properties

Research on 16alpha-derivatives of androgens, including 16alpha-hydroxytestosterone, explores their potential as antiandrogens. This is particularly relevant in the context of prostate cancer treatment, where these compounds show promise due to their antiproliferative activities (Roy et al., 2007).

properties

CAS RN

22204-52-0

Product Name

16alpha-Hydroxytestosterone dipropionate

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

(10,13-dimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) propanoate

InChI

InChI=1S/C25H36O5/c1-5-21(27)29-20-14-19-17-8-7-15-13-16(26)9-11-24(15,3)18(17)10-12-25(19,4)23(20)30-22(28)6-2/h13,17-20,23H,5-12,14H2,1-4H3

InChI Key

CEJCQFWDKRWGSH-ZJASCOGOSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C

SMILES

CCC(=O)OC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1OC(=O)CC)C)C

Canonical SMILES

CCC(=O)OC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1OC(=O)CC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16alpha-Hydroxytestosterone dipropionate
Reactant of Route 2
Reactant of Route 2
16alpha-Hydroxytestosterone dipropionate
Reactant of Route 3
Reactant of Route 3
16alpha-Hydroxytestosterone dipropionate
Reactant of Route 4
Reactant of Route 4
16alpha-Hydroxytestosterone dipropionate
Reactant of Route 5
16alpha-Hydroxytestosterone dipropionate
Reactant of Route 6
16alpha-Hydroxytestosterone dipropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.